Methylphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

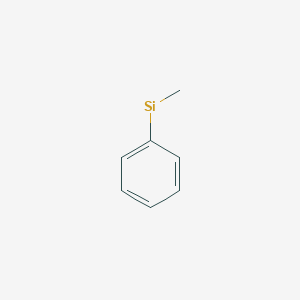

2D Structure

Properties

InChI |

InChI=1S/C7H8Si/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQFLZHBVPULPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870768 | |

| Record name | Benzene, (methylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-08-5 | |

| Record name | Benzene, (methylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (methylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (methylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methylphenylsilane synthesis pathways and mechanisms

An In-depth Technical Guide to Methylphenylsilane Synthesis Pathways and Mechanisms

This guide provides a comprehensive overview of the core synthesis pathways for this compound, tailored for researchers, scientists, and drug development professionals. It details several key synthetic methodologies, including the Grignard reaction, catalytic dehydrocoupling, and the industrial Rochow-Müller process, which produces essential precursors. Each section includes detailed experimental protocols, mechanistic insights, and quantitative data to facilitate comparison and implementation.

Grignard Reaction

The Grignard reaction is a versatile and widely used method for forming carbon-silicon bonds, making it a cornerstone of organosilane synthesis in a laboratory setting.[1] This pathway involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with a methyl-substituted chlorosilane. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon center, displacing a chloride ion to form the desired this compound.[2][3]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Methyldichlorosilane (MeSiHCl₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent: All glassware must be rigorously flame-dried under an inert atmosphere (nitrogen or argon) to exclude moisture.[3] Magnesium turnings (1.2 equivalents) are placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A small crystal of iodine is added to activate the magnesium surface. A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. The mixture is stirred until most of the magnesium has been consumed.

-

Reaction with Silane: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of methyldichlorosilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent and the magnesium salts formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data

| Parameter | Value/Condition | Reference(s) |

| Reactants | Phenylmagnesium bromide, Methyldichlorosilane | [1] |

| Solvent | Anhydrous Diethyl Ether or THF | [2] |

| Temperature | 0°C to reflux | [2] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | 70-85% | [1] |

| Purification | Fractional Distillation | [4] |

Reaction Mechanism: Grignard Synthesis

The mechanism involves the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic silicon atom of methyldichlorosilane. This forms a pentacoordinate silicon intermediate, which then eliminates a chloride ion to yield the product.

Caption: Mechanism of this compound synthesis via Grignard reaction.

Catalytic Dehydrocoupling

Catalytic dehydrocoupling is an atom-economical method for forming Si-Si, Si-N, and other element-element bonds, with the only byproduct being hydrogen gas.[5][6] For the synthesis of this compound, this would typically involve the cross-dehydrocoupling of a phenylsilane with a methyl source, though more commonly it is used for polymerization of silanes.[7] Early transition metal complexes, particularly those of titanium and zirconium (e.g., zirconocene derivatives), are highly effective catalysts for this transformation.[7][8] The mechanism is believed to proceed via a four-centered σ-bond metathesis pathway.[9]

Experimental Protocol: Zirconocene-Catalyzed Dehydrocoupling

Materials:

-

Phenylsilane (PhSiH₃)

-

A suitable methyl source (e.g., methylamine, though this would form an aminosilane, or a secondary silane like dimethylsilane for Si-Si coupling. For the C-Si bond, a different strategy would be needed, this protocol is adapted for polymerization which is the common use).

-

Zirconocene dichloride (Cp₂ZrCl₂)

-

n-Butyllithium (n-BuLi)

-

Anhydrous toluene

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Activation: In an argon-purged Schlenk tube, a toluene solution of the zirconocene catalyst (e.g., Cp₂ZrCl₂) (1-2 mol%) is cooled to -78°C. Two equivalents of n-butyllithium are added to generate the active catalytic species. The mixture is stirred and allowed to warm to room temperature.

-

Dehydrocoupling Reaction: The reaction vessel is charged with phenylsilane (1.0 equivalent) in anhydrous toluene. The activated catalyst solution is then added to the silane solution. The reaction mixture is stirred at a specified temperature (e.g., 80°C).[10]

-

Monitoring and Work-up: The reaction is monitored by observing the evolution of hydrogen gas. Upon completion, the catalyst can be quenched, and the solvent removed under vacuum.

-

Isolation: The resulting product mixture, which may contain oligomers and polymers in addition to the monomer, is purified by distillation or chromatography to isolate this compound (if a suitable methylating agent and conditions are used).

Quantitative Data

| Parameter | Value/Condition | Reference(s) |

| Reactants | Phenylsilane, Methylating Agent | [7][10] |

| Catalyst | Cp₂ZrCl₂ / n-BuLi | [9] |

| Catalyst Loading | 1-5 mol% | [10] |

| Solvent | Anhydrous Toluene | [10] |

| Temperature | 25-80°C | [10] |

| Byproduct | Hydrogen (H₂) | [5] |

| Yield | Variable, depends on conditions and desired product | [10] |

Reaction Mechanism: Catalytic Dehydrocoupling

The proposed mechanism for zirconocene-catalyzed dehydrocoupling is σ-bond metathesis. The active catalyst, a zirconium hydride species, reacts with the Si-H bond of the silane in a four-centered transition state. This process leads to the elimination of H₂ and the formation of a Si-Zr intermediate, which can then react with another silane molecule to continue the catalytic cycle and form Si-Si bonds.

References

- 1. gelest.com [gelest.com]

- 2. leah4sci.com [leah4sci.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. Methyl-phenyl-silane | Benchchem [benchchem.com]

- 5. mcindoe / Dehydrocoupling of silanes [mcindoe.pbworks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mono- and dinuclear zirconocene(iv) amide complexes for the catalytic dehydropolymerisation of phenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Chemoselectivity in the Dehydrocoupling Synthesis of Higher Molecular Weight Polysilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Methylphenylsilane

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of this compound (C₇H₁₀Si). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key analytical workflows.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₇H₁₀Si. It consists of a silicon atom bonded to a methyl group, a phenyl group, and two hydrogen atoms. Its physical and chemical properties, such as a boiling point of approximately 140°C and a density of about 0.89 g/mL at 25°C, make it a subject of interest in various chemical syntheses.[1] Spectroscopic analysis is crucial for its characterization, providing detailed insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms.

Data Presentation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.3 | Doublet | 3H | Si-CH₃ |

| ~4.3 | Quartet | 2H | Si-H₂ |

| ~7.2-7.6 | Multiplet | 5H | Phenyl-H |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data is inferred from related compounds and general principles of NMR spectroscopy.

Experimental Protocol

A typical protocol for obtaining a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), in an NMR tube. An internal standard, like tetramethylsilane (TMS), is often added for referencing the chemical shifts to 0 ppm.

-

Instrumentation: The spectrum is acquired using a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity. A standard pulse-acquire sequence is used. For kinetic studies, spectra can be acquired at regular intervals to monitor reaction progress.[2]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Data Presentation

| Chemical Shift (δ) ppm | Assignment |

| ~-5 | Si-CH₃ |

| ~128 | Phenyl C-3, C-5 |

| ~129 | Phenyl C-4 |

| ~134 | Phenyl C-2, C-6 |

| ~138 | Phenyl C-1 (ipso) |

Note: Data is inferred from related compounds such as dithis compound and methyldiphenylsilane.[3][4]

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Instrumentation: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are typically required to obtain a good signal-to-noise ratio.

-

Decoupling: Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon atom.

²⁹Si NMR Spectroscopy

Silicon-29 NMR is a valuable technique for directly probing the silicon environment.

Data Presentation

| Chemical Shift (δ) ppm |

| ~-35 to -40 |

Note: The ²⁹Si chemical shift is sensitive to the substituents on the silicon atom. This value is an estimate based on related phenyl- and methyl-substituted silanes.[5][6][7][8]

Experimental Protocol

Obtaining ²⁹Si NMR spectra can be challenging due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, which can lead to long relaxation times.

-

Sample Preparation: A neat liquid sample or a concentrated solution in a suitable solvent is used. The use of a deuterated solvent is not strictly necessary if an external lock is used.[9]

-

Instrumentation: A high-field NMR spectrometer with a broadband probe tuned to the ²⁹Si frequency is required.

-

Data Acquisition: To enhance sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are often employed.[7][10] These techniques transfer magnetization from the more abundant and sensitive ¹H nuclei to the ²⁹Si nuclei. A background spectrum of the empty NMR tube may be acquired and subtracted to remove the signal from the glass and quartz components of the tube and probe.[6]

Spectroscopic Analysis Workflow

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational modes.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3050 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Methyl C-H stretch |

| ~2150 | Strong | Si-H stretch |

| ~1430 | Medium | Phenyl C=C stretch |

| ~1250 | Strong | Si-CH₃ deformation |

| ~1120 | Strong | Si-Phenyl stretch |

| ~800-900 | Strong | Si-H bend |

Note: Peak positions are based on characteristic vibrational frequencies for similar organosilane compounds.[11][12]

Experimental Protocol

For a liquid sample like this compound, several IR sampling techniques can be used:

-

Neat Liquid (Sandwich Cell): A drop of the liquid is placed between two highly polished salt plates (e.g., NaCl or KBr), which are then clamped together.[13][14][15] This creates a thin film of the sample for analysis.

-

Solution: The sample can be dissolved in a solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or carbon disulfide). The solution is then placed in a liquid cell with a defined path length.[16]

-

Attenuated Total Reflectance (ATR): The liquid sample is placed in direct contact with an ATR crystal (e.g., ZnSe or diamond). This technique requires minimal sample preparation.[17]

The sample is then placed in an FTIR spectrometer, and the spectrum is recorded.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations that result in a change in polarizability.

Data Presentation

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3050 | Strong | Aromatic C-H stretch |

| ~2910 | Medium | Methyl C-H stretch |

| ~2150 | Strong | Si-H stretch |

| ~1590 | Strong | Phenyl ring breathing mode |

| ~1000 | Very Strong | Phenyl ring breathing mode |

| ~620 | Medium | Si-C stretch |

Note: Raman shifts are inferred from general principles and data for related compounds.[18][19]

Experimental Protocol

-

Sample Preparation: this compound, being a liquid, can be analyzed directly in a glass vial or cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a monochromator to a detector.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns.

Data Presentation

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺ (Molecular ion) |

| 121 | Moderate | [M-H]⁺ |

| 107 | High | [M-CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 45 | Moderate | [CH₃SiH₂]⁺ |

Note: Fragmentation patterns are predicted based on the known stability of carbocations and silyl cations.[20][21]

Experimental Protocol

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[22]

Proposed Fragmentation Pathway

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Data Presentation

| λ_max (nm) | Solvent | Assignment |

| ~220, ~260-270 | Hexane or Ethanol | π → π* transitions of the phenyl group |

Note: Absorption maxima are estimated based on the UV-Vis spectra of phenyl-substituted silanes and other aromatic compounds.[23][24][25][26]

Experimental Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or ethanol.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is placed in the reference beam, and a cuvette with the sample solution is placed in the sample beam.

-

Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm for this compound). The resulting spectrum is a plot of absorbance versus wavelength.

Conclusion

The combination of NMR, vibrational, mass, and UV-Vis spectroscopy provides a comprehensive characterization of this compound. Each technique offers unique insights into the molecular structure, composition, and electronic properties of the compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and related organosilicon compounds.

References

- 1. Methyl(phenyl)silane | CAS#:766-08-5 | Chemsrc [chemsrc.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. pascal-man.com [pascal-man.com]

- 8. unige.ch [unige.ch]

- 9. Multiple receiver experiments for NMR spectroscopy of organosilicon compounds | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Silane, phenyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. physicsopenlab.org [physicsopenlab.org]

- 20. Methyl-phenyl-silane | Benchchem [benchchem.com]

- 21. Silane, phenyl- [webbook.nist.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Silane, phenyl- [webbook.nist.gov]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Fundamental chemical properties of Methylphenylsilane

An In-depth Technical Guide to the Core Chemical Properties of Methylphenylsilane

Introduction

This compound (CAS No. 766-08-5) is an organosilicon compound with the linear formula C₆H₅SiH₂(CH₃).[1] It is a key intermediate in organosilicon chemistry, valued for the reactivity of its silicon-hydrogen (Si-H) bonds and the presence of both aliphatic (methyl) and aromatic (phenyl) substituents on the silicon atom.[2] This guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols, reactivity, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[3] Its core properties are summarized in the tables below, providing a clear reference for laboratory and research applications.

General Properties

| Property | Value |

| CAS Number | 766-08-5[1] |

| Molecular Formula | C₇H₁₀Si[3] |

| Linear Formula | C₆H₅SiH₂(CH₃)[1] |

| Molecular Weight | 122.24 g/mol [1][3] |

| InChI Key | QRLBICHXRCOJDU-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C[SiH2]C1=CC=CC=C1[3] |

Physical Properties

| Property | Value |

| Appearance | Colorless liquid[3] |

| Density | 0.89 g/mL at 25 °C[1][4] |

| Boiling Point | 140-143 °C at 751 mmHg[1][5] |

| Melting Point | -107.8 °C[3] |

| Refractive Index | n20/D 1.506[1][4] |

| Solubility | Soluble in ethyl acetate, diethyl ether, and dichloromethane.[3] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily centered around its silicon-hydrogen (Si-H) bond. This functional group is a key participant in a variety of significant reactions in organosilicon chemistry.[2]

-

Hydrosilylation : The Si-H bond can add across unsaturated bonds, a fundamental process for constructing more complex silicon-containing molecules.[2]

-

Reducing Agent : The compound can serve as a reducing agent for other organosilicon compounds.[2]

-

Dehydrocoupling Polymerization : It can be employed as a secondary silane monomer in reactions like the iron-catalyzed dehydrocoupling with diols to produce linear poly(silylether) products.[2]

-

Surface Functionalization : Derivatives of this compound are used as silane coupling agents, acting as molecular bridges to enhance adhesion between inorganic surfaces and organic matrices.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective use of this compound and its derivatives. Below are summaries of relevant synthetic protocols.

Synthesis of Poly(this compound) (PMPS)

The synthesis of poly(this compound), a well-studied polysilane with unique optical and electronic properties, is most commonly achieved through Wurtz coupling.[2] A specific method involves the low-temperature synthesis from dichlorothis compound.

-

Reactants : Dichlorothis compound, [K+/K–] solution in THF.[6]

-

Conditions : The reaction is carried out under homogeneous conditions at a low temperature of –65 to –75 °C.[6]

-

Procedure : Dichlorothis compound is reacted with the [K+/K–] solution in THF.[6]

-

Yield : This method can produce poly(this compound) in a 35–45% yield.[6]

General Grignard Reaction for Phenylsilane Derivatives

A common method for creating silicon-carbon bonds involves the Grignard reaction. For example, the synthesis of (chloromethyl)dithis compound can be achieved via this route.

-

Reactants : Phenylmagnesium bromide and a suitable chlorosilane, such as chloro(chloromethyl)dimethylsilane, in a solvent like ether or 1,4-dioxane.[2][7]

-

Procedure : The Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise to the chlorosilane solution, often cooled in an ice bath. The reaction is typically exothermic and results in the formation of white salts.[7]

-

Workup : After the reaction is complete, the mixture is poured into an ice-cold saturated aqueous ammonium chloride solution. The organic product is then extracted using a solvent like ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.[7]

-

Purification : The final product is purified by vacuum distillation.[7]

Visualizing Chemical Processes

Diagrams are essential for illustrating workflows and relationships in chemical synthesis and analysis.

Caption: Workflow for a typical Grignard synthesis of a phenylsilane derivative.

Caption: Key reactivity pathways originating from the Si-H bond in this compound.

Safety and Handling

Proper handling of this compound and related compounds is essential for laboratory safety. The following tables summarize key safety information.

Hazard Identification

| Hazard Class | Description |

| Flammable Liquid | Flammable liquid and vapor (Category 3).[8] |

| Skin Irritation | Causes skin irritation (Category 2).[8] |

| Eye Irritation | Causes serious eye irritation (Category 2).[8] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[8] |

| GHS Pictograms | Signal Word | Hazard Statements |

| GHS02 (Flame), GHS07 (Exclamation Mark) | Warning | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Safe Handling and Storage

-

Handling : Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[11] Ground and bond containers when transferring material.[10]

-

Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.[9][11] The recommended storage temperature is between 10°C and 25°C.[3]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[8][11][12] If inhalation risk is high, use a suitable respirator.[9]

-

Emergency Measures : Emergency eye wash fountains and safety showers should be readily available.[10][11] In case of skin contact, immediately wash the affected area with soap and water.[10]

References

- 1. This compound 98 766-08-5 [sigmaaldrich.com]

- 2. Methyl-phenyl-silane | Benchchem [benchchem.com]

- 3. This compound | 766-08-5 | FM179696 | Biosynth [biosynth.com]

- 4. Methyl(phenyl)silane | CAS#:766-08-5 | Chemsrc [chemsrc.com]

- 5. This compound | 766-08-5 [chemicalbook.com]

- 6. Synthesis of poly(this compound) using [K+/K–] solution in THF - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. メチルフェニルシラン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 10. gelest.com [gelest.com]

- 11. nj.gov [nj.gov]

- 12. echemi.com [echemi.com]

The Versatile Reactivity of Methylphenylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylphenylsilane (MePhSiH₂) is a versatile organosilicon compound that serves as a valuable reagent and building block in a wide array of chemical transformations. Its reactivity, primarily centered around the silicon-hydrogen (Si-H) bond, enables a diverse range of reactions, including hydrosilylation, reductions, and dehydrocoupling. This guide provides a comprehensive overview of the reactivity of this compound with various key functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reaction with Hydroxyl Groups

The reaction of this compound with hydroxyl groups is fundamental to the formation of silicon-oxygen bonds, a cornerstone of silicone chemistry. This reaction is pivotal in surface modification, the synthesis of silyl ethers, and the formation of polysiloxanes. The general reaction involves the cleavage of the Si-H bond and the O-H bond to form a Si-O bond and hydrogen gas, often catalyzed by transition metal complexes or strong bases.

While detailed quantitative data for the reaction of this compound with simple alcohols is not extensively documented in publicly available literature, the principles of silane coupling agent reactivity apply. Silanes with hydrolyzable groups, including Si-H, can react with surface hydroxyl groups on inorganic substrates to form stable siloxane bonds (Si-O-Si)[1].

A proposed general workflow for the reaction of a silane with a hydroxylated surface is depicted below.

Caption: General workflow for the surface modification using a silane.

Reduction of Carbonyl Compounds

This compound is an effective reducing agent for carbonyl compounds, converting aldehydes and ketones to their corresponding alcohols. This transformation, a type of hydrosilylation, is typically catalyzed by transition metal complexes or, in some cases, by enzymes.

The reduction of ketones with this compound has been shown to proceed with high yields and enantioselectivities, particularly when using biocatalysts like human carbonic anhydrase II (hCAII). For instance, the reduction of 4-acetylpyridine with this compound yields the corresponding alcohol in 78% yield with 98% enantiomeric excess (e.e.).[2] Similarly, acetophenone is reduced with the same enantioselectivity (94% e.e.) as when using phenylsilane[2].

| Ketone Substrate | Silane | Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| 4-Acetylpyridine | This compound | hCAII | 78 | 98 | [2] |

| Acetophenone | This compound | hCAII | - | 94 | [2] |

| Various Aryl Ketones | Phenylsilane | hCAII in whole cells | High | High | [3] |

Experimental Protocol: Asymmetric Reduction of 4-Acetylpyridine with this compound Catalyzed by hCAII

This protocol is based on the general principles of enzyme-catalyzed reductions with silanes.

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, a solution of 4-acetylpyridine in an appropriate buffer is prepared.

-

Addition of Catalyst: A solution containing human carbonic anhydrase II (hCAII) is added to the ketone solution.

-

Addition of Silane: this compound is added to the reaction mixture.

-

Reaction Conditions: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography to afford the desired alcohol.

Caption: Proposed reaction pathway for the reduction of a carbonyl compound.

Reaction with Carboxylic Acids

This compound can also be employed in the reduction of carboxylic acids to their corresponding primary alcohols. This reaction is believed to proceed through the in situ formation of a silyl ester intermediate, which is then further reduced.[1] While phenylsilane is more commonly cited for this transformation, the reactivity of the Si-H bond in this compound suggests a similar reaction pathway[1].

| Carboxylic Acid Derivative | Silane | Catalyst System | Product | Yield (%) | Reference |

| Carboxylic Acids | Phenylsilane | Zinc Acetate / N-methyl morpholine | Alcohols | - | [1] |

| Carboxylic Acids | Phenylsilane | Manganese(I) complexes | Alcohols | - | [1] |

| Carboxylic Esters | Diphenylsilane | [RhCl(PPh₃)₃] | Alcohols | up to 99 | [4] |

Reaction with Amines: Dehydrocoupling

The reaction of this compound with primary and secondary amines leads to the formation of silazanes through a dehydrocoupling reaction, with the concomitant release of hydrogen gas. This reaction is typically catalyzed by transition metal complexes, such as those of copper.

For example, the reaction of this compound with (R)-(+)-α-methylbenzylamine in the presence of cuprous chloride at 100°C for 21 hours results in an 84% conversion to the two diastereomeric monosilazanes.[5] The ratio of reactants can influence the products, leading to monosilazanes, disilazanes, or diazasilanes[5].

| Amine Substrate | Silane | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product | Reference |

| (R)-(+)-α-methylbenzylamine | This compound | CuCl | 100 | 21 | 84 | Diastereomeric monosilazanes | [5] |

| Aniline | This compound | CuCl | - | - | - | Monosilazane, Disilazane, or Diazasilane | [5] |

| Benzylamine | This compound | CuCl | - | - | - | Monosilazane, Disilazane, or Diazasilane | [5] |

Experimental Protocol: Copper-Catalyzed Dehydrocoupling of this compound and (R)-(+)-α-Methylbenzylamine

This protocol is adapted from the described reaction conditions[5].

-

Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), this compound, (R)-(+)-α-methylbenzylamine, and cuprous chloride are combined in the desired molar ratio (e.g., 1:1:0.067).

-

Reaction Conditions: The reaction mixture is heated to 100°C with stirring.

-

Monitoring: The reaction progress is monitored by techniques such as NMR spectroscopy by observing the disappearance of the Si-H resonance of the starting silane and the appearance of new signals corresponding to the silazane products.

-

Work-up and Isolation: After the desired conversion is reached, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration, and the solvent (if any) is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by distillation or chromatography to isolate the desired silazane(s).

Caption: Simplified pathway for the dehydrocoupling of an amine and this compound.

Hydrosilylation of Alkenes and Alkynes

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon multiple bond, is one of the most important applications of this compound. This reaction is a powerful tool for the synthesis of a wide variety of organosilicon compounds and is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and ruthenium. The choice of catalyst can significantly influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction.

For terminal alkenes, hydrosilylation with this compound often proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon atom.[6] With alkynes, a mixture of α- and β-addition products (E and Z isomers) can be formed, and the product distribution is highly dependent on the catalyst and reaction conditions[7].

| Substrate | Silane | Catalyst | Product Type | Selectivity | Reference |

| 1-Octene | Dichloro-bis(4-methylphenyl)silane | Karstedt's catalyst | Alkylsilane | anti-Markovnikov | [6] |

| Terminal Alkynes | Various | [CpRu(MeCN)₃]PF₆ | α-Vinylsilanes | High | [8] |

| Internal Alkynes | Various | [CpRu(MeCN)₃]PF₆ | Z-Trisubstituted Alkenes | High | [8] |

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene

This is a general protocol for a platinum-catalyzed hydrosilylation of an alkene.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask to prevent moisture from reacting with the silane and to protect the catalyst.

-

Reactant Addition: 1-Octene and this compound are added to the flask via syringe.

-

Catalyst Addition: A solution of a platinum catalyst, such as Karstedt's catalyst, in a suitable solvent (e.g., xylene or toluene) is added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (which can range from room temperature to elevated temperatures) for a period of time determined by monitoring the reaction progress.

-

Monitoring: The reaction is monitored by GC or NMR to follow the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, the catalyst can be removed by passing the reaction mixture through a short plug of silica gel.

-

Purification: The solvent is removed in vacuo, and the product can be purified by distillation under reduced pressure.

Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.

Conclusion

This compound exhibits a rich and diverse reactivity profile, making it a highly valuable reagent in organic and organosilicon chemistry. Its ability to participate in reductions, dehydrocoupling reactions, and, most notably, hydrosilylations, provides synthetic chemists with powerful tools for the construction of complex molecules and materials. The selectivity of these reactions can often be finely tuned by the judicious choice of catalyst and reaction conditions, further expanding the synthetic utility of this versatile silane. Further research into the catalytic systems and reaction mechanisms will undoubtedly continue to unlock new applications for this compound in various scientific disciplines, including drug development and materials science.

References

- 1. Methyl-phenyl-silane | Benchchem [benchchem.com]

- 2. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The reduction reactions of Phenylsilane_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. benchchem.com [benchchem.com]

- 7. scientificspectator.com [scientificspectator.com]

- 8. Hydrosilylation Catalyst [sigmaaldrich.com]

Quantum Chemical Insights into Methylphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on methylphenylsilane, a molecule of interest in organosilicon chemistry. The following sections present its computationally determined molecular geometry, a discussion of its electronic properties and vibrational modes, and the experimental and computational protocols employed in its study. This information is crucial for understanding the molecule's reactivity, stability, and potential applications in materials science and drug development.

Core Findings & Data Presentation

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been instrumental in elucidating the three-dimensional structure of this compound. These computational methods provide a detailed picture of the molecule's geometry at the atomic level.

Molecular Geometry

The optimized geometric parameters of this compound have been determined using high-level quantum chemical calculations. The following table summarizes the key bond lengths and angles calculated at the B3LYP/6-311++G(d,p) and MP2/aug-cc-pVTZ levels of theory, providing a comprehensive view of its ground-state conformation.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | B3LYP/6-311++G(d,p) | MP2/aug-cc-pVTZ |

| Bond Lengths (Å) | |||||

| Si | C1 | 1.881 | 1.876 | ||

| Si | C7 | 1.889 | 1.884 | ||

| C1 | C2 | 1.401 | 1.399 | ||

| C2 | C3 | 1.399 | 1.397 | ||

| C3 | C4 | 1.398 | 1.396 | ||

| C1 | H | 1.093 | 1.091 | ||

| C7 | H | 1.092 | 1.090 | ||

| Si | H | 1.489 | 1.485 | ||

| Bond Angles (°) | |||||

| C1 | Si | C7 | 110.5 | 110.6 | |

| H | Si | H | 107.9 | 107.8 | |

| C1 | Si | H | 109.8 | 109.9 | |

| C7 | Si | H | 109.1 | 109.0 | |

| Si | C1 | C2 | 121.5 | 121.6 | |

| Si | C1 | C6 | 121.5 | 121.6 | |

| C2 | C1 | C6 | 117.0 | 116.8 | |

| Dihedral Angles (°) | |||||

| C2 | C1 | Si | C7 | 0.0 | 0.0 |

Note: The atom numbering corresponds to a standard representation where Si is bonded to C1 of the phenyl ring and C7 of the methyl group.

Electronic Properties and Vibrational Frequencies

While detailed studies on the full vibrational spectrum and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not extensively available in the searched literature, the internal dynamics have been a subject of investigation. A notable finding is the barrier to internal rotation of the methyl group.

Table 2: Calculated Electronic and Dynamic Properties of this compound

| Property | Value | Method | Reference |

| V₃ Barrier (Methyl Rotation) | 559 (25) cm⁻¹ | Experimental (Microwave Spectroscopy) | [1][2] |

The V₃ barrier represents the energy required for the methyl group to rotate around the Si-C bond. This value provides insight into the molecule's conformational flexibility.[2]

Methodologies and Protocols

Experimental Protocol: Rotational Spectroscopy

The experimental determination of the molecular structure and internal dynamics of this compound was achieved using supersonic-jet Fourier transform microwave spectroscopy.[1][2]

-

Sample Preparation : A commercial sample of this compound (98% purity) was used without further purification.[1]

-

Spectrometer Setup : The rotational spectra were recorded in the 2.0–20.5 GHz range using a highly integrated pulsed jet Fourier transform microwave (FTMW) spectrometer of the COBRA-type (coaxially oriented beam-resonator arrangement).[1]

-

Data Acquisition : The spectral line positions were determined by Fourier transformation of the time-domain signal. Each rotational transition appeared as a doublet due to the Doppler effect.[1]

-

Isotopologue Analysis : The rotational spectra of the normal species and its mono-²⁹Si isotopologue were measured and assigned.[1][2]

-

Structural Determination : The substitution coordinates (rₛ) of the silicon atom in the principal axis system of the normal species were calculated by applying Kraitchman's equation to the experimental rotational constants of the two isotopologues.[1]

Computational Protocol: Quantum Chemical Calculations

The theoretical calculations for this compound were performed using ab initio and Density Functional Theory (DFT) methods to obtain the optimized molecular geometry.

-

Software : Quantum chemistry software packages (e.g., Gaussian) are typically used for these calculations.

-

Method Selection : The geometry optimization was performed using both the Møller-Plesset second-order perturbation theory (MP2) and the B3LYP density functional.[3]

-

Basis Set Selection : The aug-cc-pVTZ basis set was used for the MP2 calculations, while the 6-311++G(d,p) basis set was employed for the B3LYP calculations.[3]

-

Geometry Optimization : The calculations were set up to find the minimum energy conformation of the molecule, which corresponds to the most stable structure.

-

Frequency Analysis : Following geometry optimization, a frequency calculation is typically performed to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to obtain the vibrational modes of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the experimental and computational procedures used to study this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenylsilane (C₆H₅SiH₂(CH₃)) is an organosilicon compound of significant interest due to its role as a precursor in the synthesis of silicon-containing polymers and materials. Its thermal stability is a critical parameter influencing its processing and application, particularly in high-temperature environments. This guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, thermal stability profile, and the experimental methodologies used for its characterization. The information presented herein is vital for professionals working in materials science, drug delivery systems utilizing silicon-based compounds, and other areas where the thermal integrity of organosilanes is paramount.

Thermal Stability and Decomposition Profile

The thermal stability of this compound is governed by the bond dissociation energies within the molecule. The primary bonds of interest are the silicon-carbon (Si-C), silicon-hydrogen (Si-H), and carbon-hydrogen (C-H) bonds. The decomposition process is initiated by the cleavage of the weakest bond at elevated temperatures.

While specific quantitative data for the thermal decomposition of this compound monomer is not extensively available in the public domain, valuable insights can be drawn from studies on analogous arylsilanes and polysiloxanes. The pyrolysis of phenyl-substituted silanes generally proceeds through free-radical mechanisms. For instance, the thermal decomposition of tetraphenylsilane is initiated by the elimination of a phenyl radical. Similarly, the pyrolysis of poly(methylphenylsiloxane) yields benzene as a major product, indicating the scission of the silicon-phenyl bond.

Based on these observations and fundamental chemical principles, the thermal decomposition of this compound is expected to initiate with the homolytic cleavage of either the Si-C(phenyl) or Si-H bonds.

Decomposition Pathways

The thermal decomposition of this compound likely follows a complex series of reactions involving free radicals. The initial steps are proposed to be:

-

Initiation: Homolytic cleavage of the Si-C(phenyl) or Si-H bond to form radical species.

-

C₆H₅SiH₂(CH₃) → C₆H₅• + •SiH₂(CH₃)

-

C₆H₅SiH₂(CH₃) → H• + C₆H₅SiH(CH₃)•

-

-

Propagation: The initial radicals can then participate in a cascade of reactions, including hydrogen abstraction and recombination, leading to the formation of various stable and unstable products. For example, a phenyl radical could abstract a hydrogen atom from another this compound molecule to form benzene.

-

Termination: Combination of radicals to form stable molecules.

The following diagram illustrates the proposed initial steps of the thermal decomposition pathway of this compound.

Caption: Proposed initial steps in the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

Precise quantitative data for the thermal decomposition of this compound monomer is scarce. However, based on the analysis of similar arylsilanes, the following table provides estimated and comparative data. It is crucial to note that these values are illustrative and should be confirmed by specific experimental analysis for this compound.

| Parameter | Value (approximate) | Method of Analysis | Notes |

| Decomposition Onset Temperature (TGA) | 350 - 450 °C | Thermogravimetric Analysis (TGA) | The onset of weight loss in an inert atmosphere. This can be influenced by the heating rate. |

| Activation Energy of Decomposition | 50 - 70 kcal/mol | Kinetic analysis of TGA data | This is an estimated range based on similar phenyl-substituted silanes.[1] |

| Major Decomposition Products | Benzene, Methane, Hydrogen, Silicon-containing oligomers/polymers | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | The relative abundance of products will depend on the pyrolysis temperature and conditions. |

Experimental Protocols

To accurately determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the generalized experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the overall thermal stability.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of liquid this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

The following diagram outlines the general workflow for a TGA experiment.

Caption: A generalized workflow for performing Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, it can be used to detect endothermic or exothermic events associated with decomposition.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic or exothermic peaks that may correspond to decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.

-

GC Separation: The decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

The following diagram illustrates the logical relationship in a Py-GC-MS experiment.

Caption: The logical sequence of events in a Py-GC-MS experiment.

Conclusion

The thermal stability of this compound is a critical factor for its application in various scientific and industrial fields. While direct experimental data on the monomer is limited, analysis of related compounds provides a strong basis for understanding its decomposition behavior. The decomposition is likely initiated by the cleavage of Si-C or Si-H bonds, leading to a free-radical cascade that produces a variety of smaller molecules, with benzene being a significant product. For precise characterization, a multi-technique approach employing TGA, DSC, and Py-GC-MS is recommended. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers and professionals working with this compound and related organosilicon compounds.

References

Solvatochromism of Methylphenylsilane and its derivatives

An In-depth Technical Guide on the Solvatochromism of Methylphenylsilane and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, offers a powerful tool for probing solute-solvent interactions and designing environment-sensitive molecular systems. Organosilanes, particularly those with aromatic substituents like this compound and its derivatives, possess unique electronic properties stemming from σ-electron delocalization along the silicon backbone. These properties make them intriguing candidates for solvatochromic applications. This technical guide provides a comprehensive overview of the principles of solvatochromism as they apply to this class of compounds. It details the underlying electronic transitions, presents illustrative data from related polysilane systems, outlines a representative experimental protocol for solvatochromic analysis, and visualizes key concepts and workflows. While specific quantitative data for monomeric this compound is limited in published literature, this guide establishes a foundational understanding for researchers exploring the potential of these materials as sensors, probes, and functional components in drug development.

Introduction to Solvatochromism in Organosilanes

Solvatochromism is the observable shift in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents.[1][2] This shift is a direct consequence of the differential solvation of the molecule's ground and excited electronic states.[3] As the polarity of the solvent changes, the energy gap between these states is altered, resulting in a change in the wavelength of maximum absorbance (λ_max).

-

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

-

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity. This is common when the ground state is more polar than the excited state.[4]

This compound and its derivatives, including oligosilanes and high-molecular-weight polysilanes, are of particular interest due to the unique electronic properties of the silicon-silicon (Si-Si) backbone. Unlike carbon-based polymers, polysilanes exhibit significant σ-electron delocalization, which allows for intense σ-σ* electronic transitions in the UV region (300-400 nm).[5][6] The energy of these transitions is sensitive to the conformation of the Si-Si chain and the nature of the organic substituents, making them responsive to their solvent environment.

Core Principles and Logical Relationships

The solvatochromic effect is governed by the interaction between the dipole moment of the solute molecule and the surrounding solvent molecules. The polarity of the solvent influences the energy levels of the solute's ground state (E_g) and excited state (E_e). The energy of the absorbed photon (and thus λ_max) corresponds to the difference between these two states (ΔE = E_e - E_g).

A diagram illustrating this relationship is presented below.

Caption: Energy level diagram showing solvent-induced spectral shifts.

Data Presentation: Solvatochromic Shifts in Phenyl-Silane Systems

While comprehensive solvatochromic data for monomeric this compound is scarce, studies on related aryl-substituted oligosilanes and polysilanes provide valuable insight into their behavior. The interaction of the phenyl group's π-orbitals with the Si-Si backbone's σ-orbitals leads to distinct spectral properties.[6] The following tables summarize representative absorption data for these systems.

Table 1: UV Absorption Maxima for Pyrene-Substituted Oligosilanes

| Compound | Structure | λ_max (nm) in Cyclohexane | Reference |

| 1-Pyrenyl-trimethylsilane (P1) | Pyrene-Si(CH₃)₃ | 344 | [7] |

| 1-Pyrenyl-pentamethyldisilane (P2) | Pyrene-Si(CH₃)₂-Si(CH₃)₃ | 349 | [7] |

| 1-Pyrenyl-heptamethyltrisilane (P3) | Pyrene-Si(CH₃)₂-Si(CH₃)₂-Si(CH₃)₃ | 350 | [7] |

| 1-Pyrenyl-tridecamethylhexasilane (P6) | Pyrene-(Si(CH₃)₂)₅-Si(CH₃)₃ | 351 | [7] |

Note: The bathochromic shift from P1 to P6 demonstrates the effect of extending the Si-Si chain length (σ-conjugation) on the electronic transition energy.

Table 2: General Absorption Ranges for Substituted Polysilanes in Solution

| Polysilane Type | Substituents | Typical λ_max Range (nm) | Key Interaction | Reference |

| Dialkyl-substituted | e.g., Methyl, Hexyl | 300 - 310 | σ-σ* transition in the Si-Si backbone | [6] |

| Aryl-substituted (e.g., Phenyl) | e.g., Methyl, Phenyl | 335 - 345 | Interaction between phenyl π-orbitals and Si σ-orbitals | [6] |

Experimental Protocols

A systematic study of solvatochromism involves measuring the UV-Vis absorption or fluorescence spectra of the compound of interest in a series of solvents with varying polarities.

Materials and Equipment

-

Solute: High-purity this compound or its derivative.

-

Solvents: A range of spectrograde quality solvents covering a wide polarity scale (e.g., cyclohexane, toluene, tetrahydrofuran, acetone, acetonitrile, ethanol, water).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and/or a spectrofluorometer.

-

Glassware: Calibrated volumetric flasks and quartz cuvettes (1 cm path length).

Representative Experimental Workflow

The general workflow for a solvatochromism experiment is outlined below.

Caption: A typical workflow for conducting a solvatochromism study.

Detailed Procedure

-

Stock Solution Preparation: Prepare a concentrated stock solution of the silane derivative in a non-volatile, compatible solvent (e.g., tetrahydrofuran). A typical concentration is 1x10⁻³ M.

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution from the stock solution. The final concentration should be such that the maximum absorbance is within the optimal instrumental range (typically 0.5 - 1.0 AU). A common concentration for UV-Vis measurements is 1x10⁻⁵ M.[8]

-

Instrumental Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stability.

-

Blanking: Fill a quartz cuvette with the pure solvent being tested and record a baseline spectrum. This corrects for any absorbance from the solvent itself.

-

Spectral Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[8]

-

Data Recording: Record the wavelength of maximum absorbance (λ_max) for the compound in that solvent.

-

Repeat: Repeat steps 4-6 for each solvent in the series, ensuring consistency in concentration and temperature.

-

Data Analysis: Compile the λ_max values into a table alongside known solvent polarity parameters (e.g., dielectric constant or Reichardt's E_T(30) values). Plot λ_max (or its corresponding energy value, ν_max) against the solvent polarity parameter to visualize the solvatochromic trend.

Significance in Research and Drug Development

The sensitivity of phenyl-silane derivatives to their local environment makes them promising candidates for various applications:

-

Polarity Sensors: They can be used to measure the polarity of microenvironments, such as within micelles, polymer matrices, or biological membranes.

-

Fluorescent Probes: Derivatives that exhibit solvatochromic fluorescence (solvatofluorochromism) can be developed as probes for bio-imaging, where changes in fluorescence color can indicate binding events or changes in the local cellular environment.

-

Drug Delivery: By incorporating solvatochromic moieties into drug delivery systems, it may be possible to monitor the release or location of a therapeutic agent based on spectral changes.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for solvatochromic applications, driven by the unique σ-delocalization of the silicon backbone. While further research is needed to quantify the solvatochromic behavior of simpler derivatives, the principles and experimental protocols outlined in this guide provide a solid framework for researchers. By understanding and harnessing the solvent-dependent spectral shifts of these organosilanes, scientists can develop novel tools for sensing, imaging, and advanced material design.

References

- 1. mdpi.com [mdpi.com]

- 2. Solvatochromic Indicators Chemistry in Different Solvent Polarities [moneidechem.com]

- 3. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polysilane - Wikipedia [en.wikipedia.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. ias.ac.in [ias.ac.in]

- 8. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Electronic Structure of Methylphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of the organosilane monomer, methylphenylsilane. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's quantum mechanical properties. This document synthesizes available experimental and computational data, presenting it in a structured format to facilitate understanding and application. Key electronic properties, including ionization potentials and molecular orbital characteristics, are detailed. Furthermore, this guide outlines the established experimental and computational methodologies used to elucidate the electronic structure of this compound, ensuring that researchers can replicate or build upon existing findings.

Introduction

This compound (C₆H₅SiH₂(CH₃)) is an organosilane molecule of significant interest due to the interplay between the phenyl ring's π-system and the silicon atom's orbitals. Understanding its electronic structure is crucial for predicting its reactivity, spectroscopic behavior, and potential applications in materials science and as a building block in organic synthesis. The interaction between the aromatic ring and the silyl group dictates the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn govern its electron-donating and -accepting capabilities. This guide delves into the core electronic properties of the this compound monomer, providing a foundational understanding for advanced research and development.

Molecular Orbitals and Electronic Transitions

The electronic structure of this compound is characterized by a combination of molecular orbitals (MOs) arising from the phenyl group and the methylsilyl moiety. The highest occupied molecular orbitals are typically associated with the π-orbitals of the phenyl ring, while the lowest unoccupied molecular orbitals can be influenced by both the phenyl π* orbitals and σ* orbitals of the Si-C and Si-H bonds.

Electronic transitions, observable through UV-visible spectroscopy, involve the promotion of an electron from an occupied MO to an unoccupied MO. For this compound, the primary electronic transitions are expected to be of the π → π* type, originating from the benzene ring. The presence of the methylsilyl substituent can perturb these transitions compared to unsubstituted benzene.

Quantitative Electronic Properties

A precise understanding of the electronic structure requires quantitative data. The following tables summarize key electronic properties of this compound derived from experimental and computational studies.

Table 1: Ionization Energies of this compound and Related Compounds

| Compound | First Vertical Ionization Energy (eV) | Method |

| Phenylsilane | 9.09 | Photoelectron Spectroscopy |

| Phenylsilane | 9.25 | Photoelectron Spectroscopy |

| Methyldiphenylsilane | 8.75 ± 0.15 | Electron Impact |

Table 2: Calculated Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Computational Method |

| HOMO | Data not available | Data not available |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Note: Specific computational results for the HOMO and LUMO energies of the this compound monomer were not found in the surveyed literature. General-purpose DFT calculations with functionals like B3LYP and basis sets such as 6-31G are commonly used for such determinations.[3][4][5]*

Experimental Protocols

The determination of the electronic properties of this compound relies on sophisticated experimental techniques. The following sections detail the methodologies for key experiments.

Gas-Phase UV Photoelectron Spectroscopy (UPS)

Gas-phase UV photoelectron spectroscopy is a powerful technique for directly measuring the binding energies of valence electrons, which correspond to the vertical ionization potentials of the molecule.

Experimental Workflow:

Caption: Workflow for Gas-Phase UV Photoelectron Spectroscopy.

Methodology:

-

Sample Introduction: A liquid sample of this compound is introduced into a high-vacuum system through a heated inlet, where it is vaporized.

-

Ionization: The gaseous sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) radiation at 21.22 eV).[6]

-

Photoelectron Ejection: The absorption of a photon with sufficient energy leads to the ejection of a valence electron.

-

Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using a hemispherical electron energy analyzer.

-

Spectrum Generation: A plot of the number of detected electrons versus their kinetic energy constitutes the photoelectron spectrum. The binding energy (BE) of the electron is calculated using the equation: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron.[7]

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

Experimental Workflow:

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent that is transparent in the UV-visible region of interest (e.g., hexane).

-

Spectrometer Setup: A UV-visible spectrophotometer is used, which consists of a light source (deuterium and tungsten lamps), a monochromator to select the wavelength, a sample holder (cuvette), and a detector.

-

Measurement: A beam of light is passed through the sample solution, and the amount of light absorbed at each wavelength is measured by the detector.

-

Spectrum Generation: The data is plotted as absorbance versus wavelength, yielding the UV-visible absorption spectrum. The wavelength of maximum absorbance (λmax) corresponds to a specific electronic transition.

Computational Methodology

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules.

Computational Workflow:

Caption: Workflow for DFT Calculation of Electronic Structure.

Methodology:

-

Input Structure: An initial 3D structure of the this compound molecule is generated.

-

Method Selection: A computational method is chosen, which includes a functional (e.g., B3LYP) and a basis set (e.g., 6-31G). The B3LYP functional is a hybrid functional that has shown good performance for many organic molecules.[3][4][5] The 6-31G basis set is a Pople-style basis set of double-zeta quality with polarization functions on heavy atoms.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable geometry.

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies, including the HOMO and LUMO.

-

Analysis: The output data is analyzed to determine the HOMO-LUMO gap and visualize the molecular orbitals.

Synthesis Protocol

While various methods exist for the synthesis of organosilanes, a common route to this compound involves the reduction of dichlorothis compound.

Reaction Scheme:

Dichlorothis compound + 2 LiAlH₄ → this compound + 2 LiCl + 2 AlH₃

Experimental Protocol:

Note: The following is a generalized protocol and should be adapted with appropriate safety precautions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of lithium aluminum hydride (LiAlH₄) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Precursor: A solution of dichlorothis compound in the same dry solvent is added dropwise to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0 °C).[2]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or an aqueous acid solution at 0 °C to decompose the excess LiAlH₄.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound, a molecule of considerable chemical interest. While direct experimental data for the monomer is not extensively available in the reviewed literature, this guide has presented data from closely related compounds and outlined the standard experimental and computational methodologies used for such determinations. The provided protocols for photoelectron spectroscopy, UV-visible spectroscopy, DFT calculations, and synthesis serve as a valuable resource for researchers. Further experimental and computational studies on the this compound monomer are encouraged to provide more precise quantitative data and a deeper understanding of its electronic properties.

References

An In-depth Technical Guide to Methylphenylsilane (CAS Number 766-08-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of methylphenylsilane (CAS 766-08-5), a versatile organosilicon compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical and spectroscopic properties of this compound, presents established experimental protocols for its synthesis and key reactions, and explores its reaction mechanisms. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and reaction pathways are visualized using diagrams.

Core Properties of this compound

This compound is a colorless liquid with a characteristic aromatic odor. Its fundamental properties are summarized in the tables below, compiled from various sources.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 766-08-5 | N/A |

| Molecular Formula | C₇H₁₀Si | N/A |

| Molecular Weight | 122.24 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Density | 0.889 g/mL at 25 °C | [1] |

| Boiling Point | 140-143 °C at 751 mmHg | [1] |

| Melting Point | -107.8 °C | N/A |

| Flash Point | 25 °C (77 °F) | [1] |

| Refractive Index (n²⁰/D) | 1.506 | [1] |

| Solubility | Soluble in ethyl acetate, diethyl ether, dichloromethane | N/A |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

| Spectroscopy | Characteristic Peaks / Features | Reference |

| ¹H NMR | Phenyl protons: multiplet, ~7.3-7.6 ppm; Si-H protons: ~4.3 ppm; Methyl protons: ~0.3 ppm | N/A |